4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloromethyl group attached to the 4th position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one typically involves the chloromethylation of 1,2-dihydroisoquinolin-1-one. One common method is the reaction of 1,2-dihydroisoquinolin-1-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4th position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
4-(Bromomethyl)-1,2-dihydroisoquinolin-1-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,2-dihydroisoquinolin-1-one: Contains a hydroxymethyl group instead of a chloromethyl group.
4-(Methoxymethyl)-1,2-dihydroisoquinolin-1-one: Features a methoxymethyl group in place of the chloromethyl group.
The uniqueness of this compound lies in its specific reactivity and the ability to form covalent bonds with nucleophiles, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-(chloromethyl)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVZTLNMHVBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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